molecular formula C24H17Br2ClN2 B10935675 3,5-bis(4-bromophenyl)-4-chloro-1-(4-ethenylbenzyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(4-ethenylbenzyl)-1H-pyrazole

Cat. No.: B10935675
M. Wt: 528.7 g/mol
InChI Key: OOMWZFQFIBZHIR-UHFFFAOYSA-N
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Description

3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of bromophenyl groups: Bromination of the phenyl rings can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

    Vinylbenzylation: The vinylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using vinylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1-(4-VINYLBENZYL)-1H-PYRAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1-(4-VINYLBENZYL)-1H-PYRAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenyl-4-chloro-1H-pyrazole: Lacks the bromine and vinylbenzyl groups.

    3,5-Bis(4-methylphenyl)-4-chloro-1H-pyrazole: Contains methyl groups instead of bromine.

    3,5-Bis(4-fluorophenyl)-4-chloro-1H-pyrazole: Contains fluorine instead of bromine.

Uniqueness

3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1-(4-VINYLBENZYL)-1H-PYRAZOLE is unique due to the presence of bromophenyl, chlorophenyl, and vinylbenzyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial fields.

Properties

Molecular Formula

C24H17Br2ClN2

Molecular Weight

528.7 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-[(4-ethenylphenyl)methyl]pyrazole

InChI

InChI=1S/C24H17Br2ClN2/c1-2-16-3-5-17(6-4-16)15-29-24(19-9-13-21(26)14-10-19)22(27)23(28-29)18-7-11-20(25)12-8-18/h2-14H,1,15H2

InChI Key

OOMWZFQFIBZHIR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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